Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester is an organophosphorus compound. It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-(p-tolylthio)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates and sulfoxides.
Reduction: Reduction reactions can convert the compound into phosphorothioates and thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates and sulfoxides.
Reduction: Phosphorothioates and thiols.
Substitution: Various alkyl or aryl phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals and as a model compound for studying the behavior of similar drugs.
Industry: Employed in the manufacture of pesticides, flame retardants, and plasticizers.
Comparison with Similar Compounds
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester is unique due to its specific structure and reactivity. Similar compounds include:
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar in structure but with different alkyl groups.
Phosphorothioic acid, O,O-diethyl O-(2-(methylthio)ethyl) ester: Contains a methylthio group instead of a p-tolylthio group.
Phosphorodithioic acid, O,O-diethyl ester: Contains two sulfur atoms bonded to phosphorus.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
Properties
102606-64-4 | |
Molecular Formula |
C13H21O3PS2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylsulfanylethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C13H21O3PS2/c1-4-15-17(14,16-5-2)19-11-10-18-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
WYASLCQNKQXVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCCSC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.